molecular formula C21H26N2O5S2 B2531007 4-(benzenesulfonyl)-8-(2,5-dimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-14-0

4-(benzenesulfonyl)-8-(2,5-dimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2531007
CAS No.: 898453-14-0
M. Wt: 450.57
InChI Key: CGZYFFGKUPXCSO-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-8-(2,5-dimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound featuring a spirocyclic structure with sulfonyl groups attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-8-(2,5-dimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . Another approach includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3), leading to the formation of diazaspiro[4.5]decane scaffolds with exocyclic double bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-8-(2,5-dimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to remove the sulfonyl groups.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of the corresponding hydrocarbons.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(benzenesulfonyl)-8-(2,5-dimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-8-(2,5-dimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The spirocyclic structure provides rigidity and specificity in binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[4.5]decane: A simpler spirocyclic compound without the sulfonyl groups.

    Diazaspiro[4.5]decane: Contains two nitrogen atoms in the spirocyclic structure.

    Difluoroalkylated 2-azaspiro[4.5]decane: Contains difluoroalkyl groups, providing different chemical properties.

Uniqueness

4-(benzenesulfonyl)-8-(2,5-dimethylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is unique due to the presence of both benzenesulfonyl and dimethylbenzenesulfonyl groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups with the spirocyclic structure makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-8-(2,5-dimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S2/c1-17-8-9-18(2)20(16-17)30(26,27)22-12-10-21(11-13-22)23(14-15-28-21)29(24,25)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZYFFGKUPXCSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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